2,4-Dichloro-3-formylbenzoic acid
Description
2,4-Dichloro-3-formylbenzoic acid is a substituted benzoic acid derivative featuring chlorine atoms at the 2- and 4-positions of the aromatic ring and a formyl group at the 3-position. Chlorinated benzoic acids are often explored for applications in medicinal chemistry and agrochemicals due to their stability and bioactivity .
Properties
Molecular Formula |
C8H4Cl2O3 |
|---|---|
Molecular Weight |
219.02 g/mol |
IUPAC Name |
2,4-dichloro-3-formylbenzoic acid |
InChI |
InChI=1S/C8H4Cl2O3/c9-6-2-1-4(8(12)13)7(10)5(6)3-11/h1-3H,(H,12,13) |
InChI Key |
VYUHXPMAUNKWGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)Cl)C=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Lipophilicity: The dichloro substitution in the target compound likely increases lipophilicity (predicted XLogP3 ~2.5) compared to mono-chloro/fluoro analogs (e.g., XLogP3 1.6 for 2-chloro-6-fluoro-3-formylbenzoic acid) .
- Acidity: The electron-withdrawing chlorine atoms enhance carboxylic acid acidity relative to non-halogenated analogs like caffeic acid.
- Synthetic Challenges : Chloro- and formyl-substituted benzoic acids often require careful optimization, as seen in the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid using selective halogenation .
Functional Group Influence
- Formyl Group : The 3-formyl moiety increases electrophilicity, enabling condensation reactions (e.g., hydrazone formation) for drug design, as seen in .
- Chloro vs. Fluoro Substitution : Chlorine’s larger atomic size and lower electronegativity compared to fluorine may alter steric effects and binding interactions. For example, 3,5-difluorobenzoic acid is a common reference standard due to its stability, whereas chloro analogs are more reactive .
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